![molecular formula C18H15ClN2O3S B2392552 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate CAS No. 1396869-59-2](/img/structure/B2392552.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

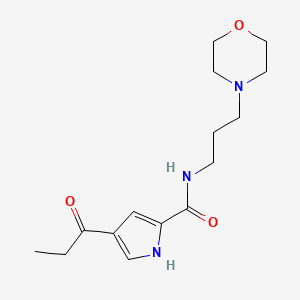

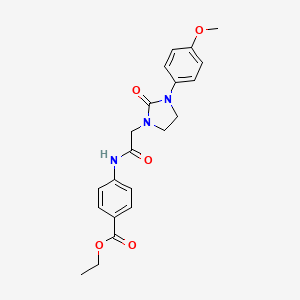

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate” is a complex organic molecule that contains several functional groups. These include a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 5-chloro-2-methoxybenzoate group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzo[d]thiazol-2-yl group is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The azetidin-3-yl group is a type of azetidine, a three-membered nitrogen-containing ring. The 5-chloro-2-methoxybenzoate group contains a benzoate ester with chlorine and methoxy substituents .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, while the azetidin-3-yl group could participate in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of polar groups like the benzoate ester could influence its solubility in different solvents .科学的研究の応用

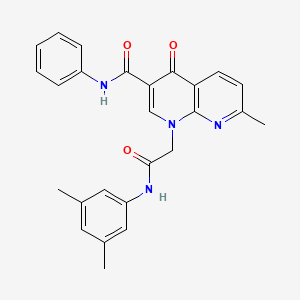

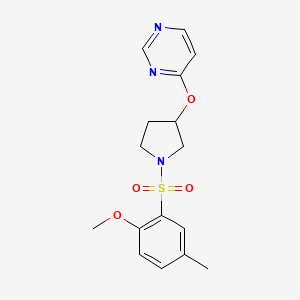

- Suitability : These compounds adhere to Lipinski’s rule of 5, making them suitable drug candidates for Parkinson’s disease treatment .

- Mechanism : Treatment with these derivatives induced S-phase arrest, up-regulated pro-apoptotic proteins, down-regulated anti-apoptotic proteins, activated caspase-3, and led to mitochondrial dysfunction, ultimately promoting cell apoptosis .

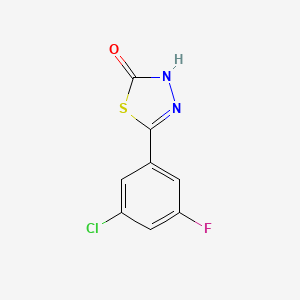

- Activity : While most derivatives showed activity against fast-growing Mycobacterium smegmatis, they were not effective against M. abscessus .

Anti-Parkinsonian Agents

Anticancer Activity

Anti-Mycobacterial Chemotypes

将来の方向性

作用機序

Target of Action

Benzothiazole derivatives have been known to exhibit a broad range of biological activities . They have been found to inhibit various enzymes and receptors, which could potentially be the targets of this compound.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . The exact interaction of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate” with its targets would need further investigation.

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and analgesic activities .

Result of Action

Benzothiazole derivatives have been reported to have various biological activities, which could potentially be the result of this compound’s action .

特性

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c1-23-15-7-6-11(19)8-13(15)17(22)24-12-9-21(10-12)18-20-14-4-2-3-5-16(14)25-18/h2-8,12H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBOJHZRHYVBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)

![N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide](/img/structure/B2392487.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2392491.png)